Ammonium iron phosphate

Food fortification Iron bioavailability Stable isotope erythrocyte incorporation

Ammonium iron phosphate (CAS 10101-60-7), systematically named phosphoric acid, ammonium iron(2+) salt (1:1:1) and commonly designated ferrous ammonium phosphate (FAP) with formula FeNH₄PO₄ (anhydrous, MW 168.85 g/mol), is an inorganic mixed-cation phosphate salt in which iron is stabilized in the divalent Fe(II) oxidation state. The compound exists primarily as an anhydrous salt with minor hydrate content, appearing as a greyish-green to light brown powder, practically insoluble in water but soluble in dilute mineral acids.

Molecular Formula FeH4NO4P
Molecular Weight 168.86 g/mol
CAS No. 10101-60-7
Cat. No. B158481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium iron phosphate
CAS10101-60-7
Synonymsammonium iron phosphate
Molecular FormulaFeH4NO4P
Molecular Weight168.86 g/mol
Structural Identifiers
SMILES[NH4+].[O-]P(=O)([O-])[O-].[Fe+2]
InChIInChI=1S/Fe.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2
InChIKeyPTZOLXYHGCJRHA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Iron Phosphate (CAS 10101-60-7): Procurement-Grade Identity, Specifications, and Industrial Classification


Ammonium iron phosphate (CAS 10101-60-7), systematically named phosphoric acid, ammonium iron(2+) salt (1:1:1) and commonly designated ferrous ammonium phosphate (FAP) with formula FeNH₄PO₄ (anhydrous, MW 168.85 g/mol), is an inorganic mixed-cation phosphate salt in which iron is stabilized in the divalent Fe(II) oxidation state [1]. The compound exists primarily as an anhydrous salt with minor hydrate content, appearing as a greyish-green to light brown powder, practically insoluble in water but soluble in dilute mineral acids . JECFA (2009) specifications define the assay as 24–30% total iron (w/w), with Fe(II) at 22–30% and Fe(III) not exceeding 7% [2]. The EU Commission Decision 2010/715/EU authorizes FAP as a novel food ingredient with additional specifications: pH of 5% aqueous suspension 6.8–7.8, ammonia content 5–9%, and moisture not more than 3% [3]. The compound belongs to the NH₄MᴵᴵPO₄·H₂O structural family, crystallizing in a layered orthorhombic lattice, and serves dual functional roles as an iron-nutrient source and as a precursor for lithium iron phosphate (LiFePO₄) cathode materials [4].

Why Ferric Pyrophosphate, Ferrous Sulfate, or Sodium-Route FePO₄ Cannot Substitute for Ammonium Iron Phosphate in Procurement Decisions


Ammonium iron phosphate is not a commodity iron salt interchangeable with ferrous sulfate, ferric pyrophosphate, iron(III) phosphate, or sodium-precipitated FePO₄ because it uniquely combines three functional attributes in a single crystalline phase: (i) stabilized Fe(II) bioavailability that avoids the organoleptic degradation caused by water-soluble Fe(II) salts in polyphenol- and lipid-rich food matrices [1]; (ii) a thermal decomposition cascade releasing both H₂O and NH₃ at discrete temperature steps (265, 350, 420 °C under N₂), enabling controlled in situ conversion to battery-grade FePO₄ without residual alkali-metal contamination [2]; and (iii) simultaneous nitrogen-phosphorus-iron nutrient delivery as a slow-release fertilizer, a property absent in simple iron phosphates (FePO₄) or iron chelates (Fe-EDTA, Fe-EDDHA) [3]. Sodium-route FePO₄ precursors introduce Na⁺ ions that incorporate into the LiFePO₄ lattice causing crystal distortion and reduced cycling stability, whereas the ammonium route leaves no non-volatile cationic residue upon calcination [4]. Substituting FAP with ferric pyrophosphate in food fortification yields only 33% relative iron bioavailability versus 110% for FAP in children, a 3.3-fold penalty that cannot be compensated by simple dose escalation without exceeding tolerable upper intake limits [5].

Ammonium Iron Phosphate (CAS 10101-60-7): Quantified Differential Evidence Against Closest Analogs for Scientific Procurement Evaluation


Iron Bioavailability from Milk: FAP Delivers 2.2× Higher Absorption than Ferric Pyrophosphate in Adults

In a double-blind, randomized crossover clinical trial in 38 young women, geometric mean iron absorption from ferrous ammonium phosphate (FAP)-fortified full-cream milk powder was 7.4%, compared to 10.4% for ferrous sulfate (FeSO₄, the water-soluble reference) and only 3.3% for ferric pyrophosphate (FPP). FAP absorption was 2.24-fold higher than FPP (p < 0.0001). Relative bioavailability (RBV) versus FeSO₄ was 0.71 for FAP and 0.32 for FPP [1]. This establishes FAP as the only organoleptically neutral iron compound that retains clinically meaningful absorption in a difficult-to-fortify dairy matrix where soluble FeSO₄ causes unacceptable discoloration and rancidity.

Food fortification Iron bioavailability Stable isotope erythrocyte incorporation

Pediatric Iron Bioavailability: FAP Achieves Statistical Equivalence to Ferrous Sulfate (RBV 110%) While Dramatically Outperforming Ferric Pyrophosphate (RBV 33%)

In a double-blind randomized crossover study in 39 iron-replete children aged 3–6 years, geometric mean iron absorption from reconstituted milk powder fortified with FAP, FeSO₄, and FePP was 8.3%, 7.6%, and 2.1% respectively. Critically, FAP absorption was not significantly different from FeSO₄ (p = 0.199), meaning FAP achieved statistical equivalence to the highly bioavailable water-soluble standard. In contrast, FePP absorption was significantly lower than both FAP and FeSO₄ (p < 0.001). Relative bioavailability (RBV) values were 110% for FAP and 33% for FePP, representing a 3.3-fold bioavailability advantage for FAP [1]. This RBV of 110% in children exceeds the previously reported 71% in iron-deficient women [2], indicating that FAP performs proportionally better in populations with adequate iron status.

Pediatric nutrition Iron deficiency anemia Relative bioavailability (RBV)

LiFePO₄ Cathode Electrochemical Performance: NH₄OH-Precipitated Precursor Delivers 98.74% Capacity Retention Over 100 Cycles, Superior to Na₂CO₃ and NaOH Routes

Using phosphorus-iron slag as a dual Fe/P source, LiFePO₄ materials were synthesized hydrothermally with three different precipitants: NH₄OH, Na₂CO₃, and NaOH. All products retained the olivine structure with high purity and crystallinity. However, the NH₄OH-derived material exhibited regular particle morphology, orderly arrangement, and the best electrochemical performance: after 100 cycles at 1 C rate, specific capacity was 135.38 mAh/g with a capacity retention of 98.74%. The Na₂CO₃-derived material ranked second, while NaOH gave the poorest performance. The inferiority of sodium-based routes is mechanistically attributed to two factors: (a) carbonate decomposition at elevated temperature introduces additional defects or impurities; (b) Na⁺ ions incorporate into the LiFePO₄ crystal lattice, causing lattice distortion that degrades cycling stability [1]. This demonstrates that the ammonium route, which leaves no non-volatile cationic residue upon calcination (NH₃ and H₂O are thermally evacuated), is functionally superior for producing high-cycle-life cathode material.

Lithium-ion battery cathode LiFePO₄ synthesis Precursor precipitation method

Organoleptic Compatibility with Polyphenol-Rich and Lipid-Rich Food Matrices: FAP Eliminates Discoloration and Off-Flavor Inherent to Soluble Iron Salts

Ferrous ammonium phosphate was specifically developed to overcome the fundamental incompatibility between soluble iron salts and food matrices containing polyphenols (cocoa, tea, chocolate) or unsaturated fats. Ferrous sulfate and other soluble iron salts cause immediate grey discoloration and rancid off-flavors in such products due to iron-polyphenol complexation and iron-catalyzed lipid oxidation. FAP, by contrast, is described by Nestlé researchers as a 'white tasteless powder' with excellent organoleptic properties [1]. The US Patent 6,344,223 explicitly claims that ferrous and ferric ammonium phosphate compounds 'do not deleteriously affect organoleptic properties of the foodstuff' and are 'particularly useful for products containing polyphenols (cocoa, tea, etc.), or which have a high fat content' [2]. FAP received EU novel food approval (Commission Decision 2010/715/EU) with defined purity specifications [3]. Ferric pyrophosphate (FPP) is also organoleptically neutral, but delivers only 33% of the relative iron bioavailability of FAP in children [4], making FAP the only compound that simultaneously satisfies both organoleptic neutrality and high iron bioavailability requirements.

Food organoleptic stability Iron fortification technology Polyphenol-iron interaction

Thermal Decomposition Pathway: NH₄FePO₄·H₂O Decomposes in Three Discrete Steps with NH₃ Release, Enabling Controlled FePO₄ Formation Distinct from Simple FePO₄·2H₂O Dehydration

The thermal decomposition of NH₄FePO₄·H₂O under inert (N₂) atmosphere proceeds in three well-resolved steps at approximately 265 °C, 350 °C, and 420 °C, involving the sequential evacuation of H₂O (steps 1 and 3) and NH₃ (steps 1–3), as characterized by TG-DSC coupled with mass spectrometry and powder XRD [1]. Under oxidizing (O₂) atmosphere, thermal evacuation is coupled with oxidation of Fe(II) to Fe(III), yielding anhydrous FePO₄ [1]. In contrast, FePO₄·2H₂O undergoes a single-step dehydration in the range 348–523 K (75–250 °C) without any ammonia-release step [2]. The multi-step NH₃-release pathway of NH₄FePO₄·H₂O is functionally significant: (i) it allows progressive, kinetically controllable conversion to FePO₄ with tailored intermediate phases; (ii) the evolving NH₃ creates a reducing microenvironment that transiently protects Fe(II) from premature oxidation until the desired calcination stage; (iii) Vyazovkin's model-free kinetic analysis yields the activation energy as a function of conversion extent, enabling precise process control [1]. The standard enthalpy of formation of NH₄FePO₄·H₂O at 298.15 K is ΔfHm⦵ = −1774.92 ± 0.39 kJ mol⁻¹, a precisely determined thermochemical fingerprint unavailable for most competing iron phosphate hydrates [3].

Thermal analysis Precursor calcination Ammonia evolution mass spectrometry

Circular-Economy Slow-Release Fertilizer: 85.6% Conversion Rate from Spent Electro-Fenton Catalyst to NH₄FePO₄·H₂O with Visible Plant Growth Promotion Within 6 Days

A resource-recycling strategy demonstrated that deactivated iron hydroxyphosphate (Fe₅(PO₄)₄(OH)₃·2H₂O) electro-Fenton catalyst can be chemically converted into ferrous ammonium phosphate (NH₄FePO₄·H₂O) with a conversion rate of 85.6% [1]. The resulting NH₄FePO₄·H₂O functions as a slow-release fertilizer delivering nitrogen (as NH₄⁺), phosphorus (as PO₄³⁻), and iron (as bioavailable Fe(II)) simultaneously. Plant growth assays showed noticeable seed development within 6 days, significantly outperforming unfertilized controls [1]. This contrasts with conventional FePO₄, which provides only phosphorus and iron without nitrogen, and with Fe-EDTA/Fe-EDDHA chelates, which deliver iron but no macronutrients (N, P). The NH₄FePO₄·H₂O compound has been independently proven effective in correcting iron chlorosis in plants grown in calcareous soils, where its Fe(II) content is the efficacy-determining factor [2]. The slow-release mechanism derives from the compound's low water solubility, providing sustained nutrient delivery rather than the rapid leaching characteristic of soluble fertilizers [2].

Resource recycling Slow-release fertilizer Electro-Fenton catalyst regeneration

Ammonium Iron Phosphate (CAS 10101-60-7): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Iron Fortification of Organoleptically Sensitive Food Products (Milk Powders, Chocolate Beverages, Tea-Based Drinks)

FAP is the only iron fortificant with both EU novel food authorization (2010/715/EU) and JECFA (2009) monographs that delivers statistical non-inferiority to ferrous sulfate in pediatric populations (RBV 110%, p = 0.199 vs FeSO₄) while maintaining organoleptic neutrality in polyphenol- and lipid-rich food matrices. Nestlé developed FAP specifically for milk powder and chocolate drink fortification, confirming it as a white tasteless powder [1]. In full-cream milk powder, FAP achieved 7.4% iron absorption in adults (2.24× FePP) and 8.3% in children (3.95× FePP) [2][3]. The US Patent 6,344,223 protects the use of ferrous ammonium phosphate compounds in food and beverage fortification where soluble iron salts cause unacceptable discoloration and off-flavor . Procurement recommendation: specify Fe(II) content 22–30%, Fe(III) ≤ 7%, pH of 5% suspension 6.8–7.8 per EU specifications.

Precursor for High-Cycle-Life LiFePO₄ Cathode Material via Ammonium-Route Synthesis

The ammonium precipitation route using NH₄OH as precipitant produces LiFePO₄ cathode material with 135.38 mAh/g specific capacity and 98.74% capacity retention after 100 cycles at 1 C, outperforming both Na₂CO₃ and NaOH routes [1]. NH₄FePO₄ serves as the key intermediate: upon thermal decomposition under controlled atmosphere, it releases NH₃ and H₂O at 265–420 °C, converting to battery-grade FePO₄ (92% purity) without residual alkali-metal contamination [2][3]. The ammonium route's by-product (ammonium sulfate) has independent economic value as fertilizer, while the sodium route's by-product (sodium sulfate) incurs environmental disposal costs . Procurement recommendation for LiFePO₄ manufacturers: specify NH₄FePO₄ as precursor with controlled Fe(II)/Fe(III) ratio, low sodium content (<100 ppm), and particle morphology suitable for solid-state lithiation at 600–700 °C.

Triple-Nutrient Slow-Release Fe-N-P Fertilizer from Recycled Industrial Catalysts

Deactivated iron hydroxyphosphate electro-Fenton catalysts can be converted to NH₄FePO₄·H₂O at 85.6% conversion efficiency, creating a circular-economy pathway from hazardous waste to high-value agricultural input [1]. The resulting NH₄FePO₄·H₂O delivers nitrogen, phosphorus, and iron in a single slow-release phase, with visible seed development within 6 days of application. Its low water solubility ensures sustained nutrient release, and its Fe(II) content is specifically effective against iron chlorosis in calcareous soils where Fe(III) sources are ineffective [2]. This triple-nutrient delivery is not achievable with FePO₄ (no nitrogen) or iron chelates (no P or N). Procurement recommendation: specify conversion rate ≥ 80%, Fe(II) predominance, and heavy-metal content below agricultural regulatory thresholds.

Thermochemical Reference Standard for Calorimetric and Thermodynamic Modeling Studies

NH₄FePO₄·H₂O possesses one of the most precisely determined standard enthalpies of formation among transition-metal ammonium phosphates: ΔfHm⦵ = −1774.92 ± 0.39 kJ mol⁻¹ at 298.15 K, determined by isoperibol solution calorimetry via a custom-designed Hess's law thermochemical cycle [1]. This value, together with the compound's well-characterized three-step thermal decomposition kinetics (activation energy as a function of conversion extent per Vyazovkin's model-free method [2]), makes NH₄FePO₄·H₂O a valuable thermochemical reference for modeling the thermodynamic stability of the broader NH₄MᴵᴵPO₄·H₂O family and for validating computational predictions of phosphate materials. The direct optical band gap of ~3.6 eV (p-type conductivity) further establishes this compound as a characterized semiconductor reference [3]. Procurement recommendation: specify ≥ 95% phase purity by XRD, nano-plate morphology (40–50 nm thickness), and certificate of analysis with calorimetric enthalpy data.

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